Cas no 2227777-42-4 (4-bromo-3-(3R)-3-hydroxybutylbenzonitrile)

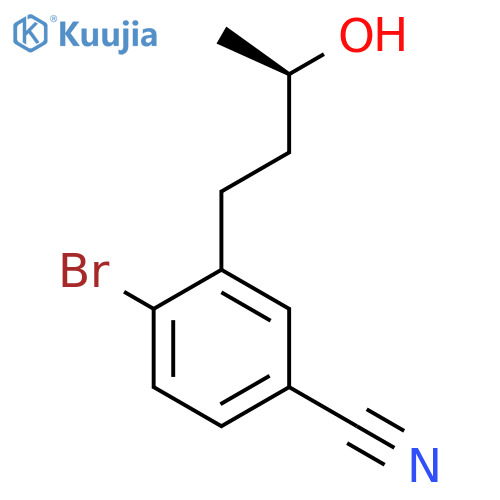

2227777-42-4 structure

商品名:4-bromo-3-(3R)-3-hydroxybutylbenzonitrile

4-bromo-3-(3R)-3-hydroxybutylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-bromo-3-(3R)-3-hydroxybutylbenzonitrile

- EN300-1935061

- 2227777-42-4

- 4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile

-

- インチ: 1S/C11H12BrNO/c1-8(14)2-4-10-6-9(7-13)3-5-11(10)12/h3,5-6,8,14H,2,4H2,1H3/t8-/m1/s1

- InChIKey: AWRXXVRFQGYYSH-MRVPVSSYSA-N

- ほほえんだ: BrC1=CC=C(C#N)C=C1CC[C@@H](C)O

計算された属性

- せいみつぶんしりょう: 253.01023g/mol

- どういたいしつりょう: 253.01023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

4-bromo-3-(3R)-3-hydroxybutylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1935061-0.25g |

4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |

2227777-42-4 | 0.25g |

$1513.0 | 2023-09-17 | ||

| Enamine | EN300-1935061-1.0g |

4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |

2227777-42-4 | 1g |

$1643.0 | 2023-05-31 | ||

| Enamine | EN300-1935061-10g |

4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |

2227777-42-4 | 10g |

$7065.0 | 2023-09-17 | ||

| Enamine | EN300-1935061-1g |

4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |

2227777-42-4 | 1g |

$1643.0 | 2023-09-17 | ||

| Enamine | EN300-1935061-0.5g |

4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |

2227777-42-4 | 0.5g |

$1577.0 | 2023-09-17 | ||

| Enamine | EN300-1935061-2.5g |

4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |

2227777-42-4 | 2.5g |

$3220.0 | 2023-09-17 | ||

| Enamine | EN300-1935061-10.0g |

4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |

2227777-42-4 | 10g |

$7065.0 | 2023-05-31 | ||

| Enamine | EN300-1935061-5g |

4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |

2227777-42-4 | 5g |

$4764.0 | 2023-09-17 | ||

| Enamine | EN300-1935061-0.05g |

4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |

2227777-42-4 | 0.05g |

$1381.0 | 2023-09-17 | ||

| Enamine | EN300-1935061-0.1g |

4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |

2227777-42-4 | 0.1g |

$1447.0 | 2023-09-17 |

4-bromo-3-(3R)-3-hydroxybutylbenzonitrile 関連文献

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

2227777-42-4 (4-bromo-3-(3R)-3-hydroxybutylbenzonitrile) 関連製品

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 57707-64-9(2-azidoacetonitrile)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量